molecular formula C31H30N4O2 B11536710 N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide

N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide

Cat. No.: B11536710
M. Wt: 490.6 g/mol
InChI Key: ZLFVIOOBLMGABJ-AQCLZOLYSA-N
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Description

N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazinecarbonyl groups, and diethylamino functionalities, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of naphthaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with Diethylaminobenzaldehyde: The hydrazone intermediate is then reacted with 4-(diethylamino)benzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product. The reaction is typically conducted under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of naphthoquinones and benzamides.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and conjugated system.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and hydrazinecarbonyl groups enable it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide
  • N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide

Uniqueness

N-[(1E)-2-[4-(Diethylamino)phenyl]-1-{N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C31H30N4O2/c1-3-35(4-2)28-18-15-23(16-19-28)21-29(33-30(36)26-11-6-5-7-12-26)31(37)34-32-22-24-14-17-25-10-8-9-13-27(25)20-24/h5-22H,3-4H2,1-2H3,(H,33,36)(H,34,37)/b29-21+,32-22+

InChI Key

ZLFVIOOBLMGABJ-AQCLZOLYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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